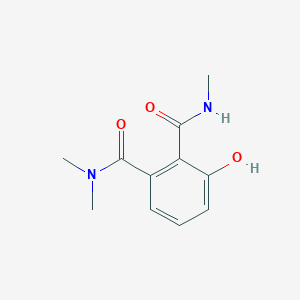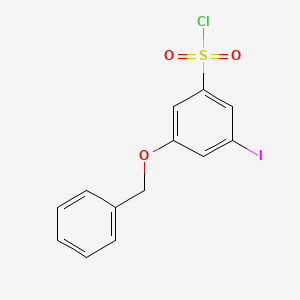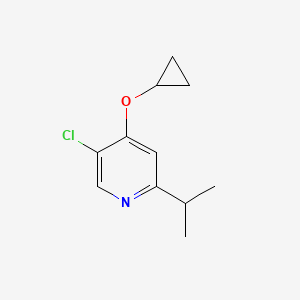![molecular formula C7H6F3IN2 B14840124 [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the pyridine ring and the trifluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents.
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds.
Industry:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action for [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine is not well-documented. the presence of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological targets. The iodine atom can also participate in various chemical reactions, potentially altering the compound’s activity.
Comparaison Avec Des Composés Similaires
2-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the methylamine group.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Contains a piperazine ring instead of a methylamine group.
Uniqueness: The presence of both iodine and trifluoromethyl groups in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine makes it unique compared to other pyridine derivatives
Propriétés
Formule moléculaire |
C7H6F3IN2 |
|---|---|
Poids moléculaire |
302.04 g/mol |
Nom IUPAC |
[2-iodo-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)5-1-4(3-12)2-6(11)13-5/h1-2H,3,12H2 |
Clé InChI |
RNHIJFFOGSJDLA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


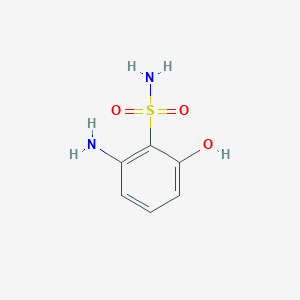
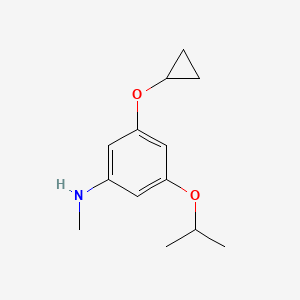
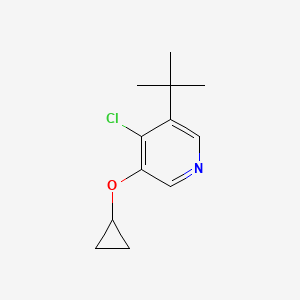
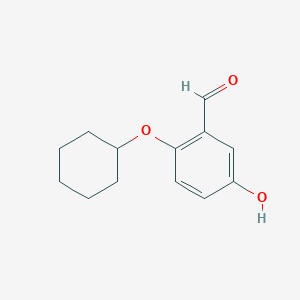
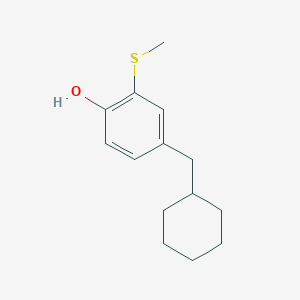
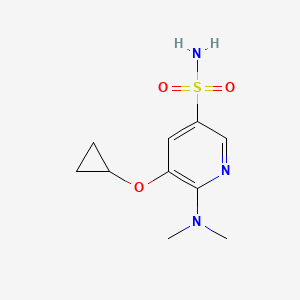
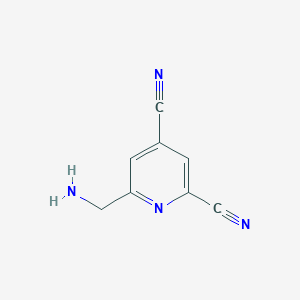

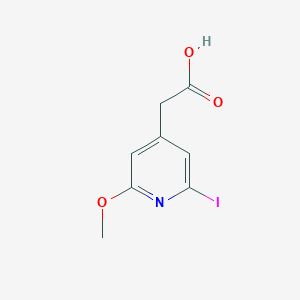
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
